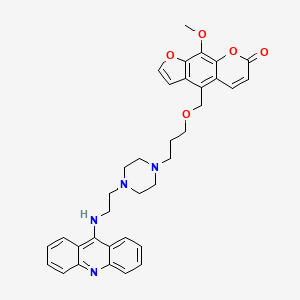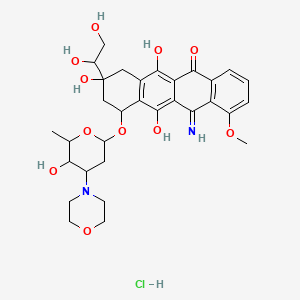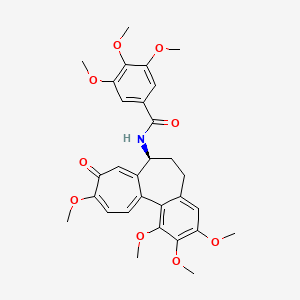
6,9-Dimethyl-7-hydroxymethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one is a heterocyclic compound that features a unique structure combining pyridine and benzoxazepine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethylpyridine with suitable benzoxazepine derivatives can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the compound from reaction mixtures .
化学反应分析
Types of Reactions
6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 6,9-dimethyl-7-formyl-pyrido[2,3-b][1,5]benzoxazepin-5-one, while reduction of the carbonyl group can produce 6,9-dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-ol .
科学研究应用
6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 6,9-dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and resulting in therapeutic effects .
相似化合物的比较
Similar Compounds
- 7-Methoxy-6,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one
- 6,9-Dimethyl-7-formyl-pyrido[2,3-b][1,5]benzoxazepin-5-one
- 6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-ol
Uniqueness
6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
140413-35-0 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.28 g/mol |
IUPAC 名称 |
7-(hydroxymethyl)-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C15H14N2O3/c1-9-6-10(8-18)13-12(7-9)20-14-11(4-3-5-16-14)15(19)17(13)2/h3-7,18H,8H2,1-2H3 |
InChI 键 |
KDRBBTACRJGQHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)OC3=C(C=CC=N3)C(=O)N2C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)



![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)

